N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)
Overview
Description
N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate): . This compound is known for its unique chemical structure, which includes three cyano and nitro groups attached to a boronate moiety, making it a versatile reagent in organic synthesis and catalysis.
Preparation Methods
The synthesis of N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) typically involves the reaction of boronic acid derivatives with N,N-Dimethylformamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The cyano and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s unique structure makes it useful in the development of fluorescent sensors and probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers, as well as in environmental research for the detection and removal of pollutants
Mechanism of Action
The mechanism by which N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) exerts its effects involves its interaction with specific molecular targets and pathways. The boronate moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The cyano and nitro groups also contribute to the compound’s reactivity and specificity in various chemical reactions .
Comparison with Similar Compounds
N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
What sets N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) apart is its unique combination of cyano and nitro groups, which enhance its reactivity and versatility in various applications. These structural features make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(3-cyano-5-nitrophenyl)boronic acid;N,N-dimethylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H5BN2O4.C3H7NO/c3*9-4-5-1-6(8(11)12)3-7(2-5)10(13)14;1-4(2)3-5/h3*1-3,11-12H;3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIUDARACIUFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.CN(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22B3N7O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657398 | |
Record name | (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-47-8 | |
Record name | (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.